2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
CAS No.: 941921-76-2
Cat. No.: VC7060897
Molecular Formula: C21H20FN3O2S2
Molecular Weight: 429.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941921-76-2 |
|---|---|
| Molecular Formula | C21H20FN3O2S2 |
| Molecular Weight | 429.53 |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H20FN3O2S2/c1-13-4-3-5-18(14(13)2)25-19(26)10-17-11-28-21(24-17)29-12-20(27)23-16-8-6-15(22)7-9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
| Standard InChI Key | ADIXIKMQJKJOAE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C |
Introduction
The compound 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of amides. It features a thiazole ring and a carbamoyl group, which are crucial for its potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural features.
Synthesis:
The synthesis of such compounds typically involves multi-step organic reactions, including:
-
Step 1: Formation of the thiazole ring.
-
Step 2: Introduction of the carbamoyl group.
-
Step 3: Attachment of the 4-fluorophenyl group to the acetamide moiety.
Characterization:
-
NMR Spectroscopy: Used to determine the structure and confirm the presence of specific functional groups.
-
HPLC: Employed for purification and assessing purity.
Biological Activity and Potential Applications
While specific biological data for this compound is not available, similar structures often exhibit potential in medicinal chemistry, particularly in areas such as:
-
Pharmacology: Potential therapeutic applications due to the presence of bioactive moieties.
-
Drug Development: Could serve as a scaffold for designing new drugs with improved efficacy and safety profiles.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2-{[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide | C24H30N4O2S | 439 Da | Benzodiazole ring, carbamoyl group |
| 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | Not specified | Not specified | Thiazole ring, carbamoyl group, 4-fluorophenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume